4-(1H-1,2,3-BENZOTRIAZOL-1-YL)-5-[(4-CHLOROPHENYL)SULFANYL]-2-CYANOPHENYL CYANIDE
Description
4-(1H-1,2,3-Benzotriazol-1-yl)-5-[(4-chlorophenyl)sulfanyl]-2-cyanophenyl cyanide is a complex organic compound characterized by the presence of benzotriazole, chlorophenyl, and cyanophenyl groups
Properties
IUPAC Name |
4-(benzotriazol-1-yl)-5-(4-chlorophenyl)sulfanylbenzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H10ClN5S/c21-15-5-7-16(8-6-15)27-20-10-14(12-23)13(11-22)9-19(20)26-18-4-2-1-3-17(18)24-25-26/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWUXGUIFGXONY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=C(C=C(C(=C3)C#N)C#N)SC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-benzotriazol-1-yl)-5-[(4-chlorophenyl)sulfanyl]-2-cyanophenyl cyanide typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a benzotriazole derivative reacts with a chlorophenyl sulfanyl compound under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully monitored to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(1H-1,2,3-Benzotriazol-1-yl)-5-[(4-chlorophenyl)sulfanyl]-2-cyanophenyl cyanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are typical methods.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzotriazole derivatives.
Scientific Research Applications
4-(1H-1,2,3-Benzotriazol-1-yl)-5-[(4-chlorophenyl)sulfanyl]-2-cyanophenyl cyanide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-(1H-1,2,3-benzotriazol-1-yl)-5-[(4-chlorophenyl)sulfanyl]-2-cyanophenyl cyanide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, affecting enzymatic activities. The chlorophenyl sulfanyl group may interact with biological membranes, altering their properties. The cyanophenyl groups can participate in electron transfer reactions, influencing cellular redox states.
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-1,2,3-Benzotriazol-1-yl)phthalonitrile
- 4-(1H-1,2,3-Benzotriazol-1-ylcarbonyl)phenyl methyl ether
- 4-(1H-1,2,3-Benzotriazol-1-ylmethyl)benzonitrile
Uniqueness
4-(1H-1,2,3-Benzotriazol-1-yl)-5-[(4-chlorophenyl)sulfanyl]-2-cyanophenyl cyanide is unique due to the combination of benzotriazole, chlorophenyl, and cyanophenyl groups in its structure. This combination imparts distinct chemical reactivity and potential biological activities not commonly found in other similar compounds.
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